![molecular formula C16H23N3O2 B2846157 Cyclobutyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706305-76-1](/img/structure/B2846157.png)
Cyclobutyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a cyclobutyl group, a piperidine ring, and a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Molecular Structure Analysis
The molecule is likely to have a complex 3D structure due to the presence of the cyclobutyl and piperidine rings. Cycloalkanes like cyclobutane are not flat molecules and exist as "puckered rings" .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the oxadiazole ring can participate in a variety of reactions due to its aromaticity and the presence of the weak O–N bond .Scientific Research Applications
Synthesis and Structural Analysis
- Cyclopropyl methanones, including Cyclobutyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, have been extensively studied for their synthesis and structural properties. A study by Stark (2000) detailed the synthesis of a histamine H3-receptor antagonist using a related cyclopropyl methanone, highlighting the importance of these compounds in medicinal chemistry (Stark, 2000).
- Another research by Butler et al. (2000) explored the ring-opening of fused bicyclo(2.1.0)pentan-5-one acetal, a structural analog, providing insights into the chemical behavior of cyclobutyl compounds (Butler, Halton, Warkentin, & Warrener, 2000).
Catalysis and Reaction Studies
- The enantioselective cyclopropanation of styrenes and diazoacetates, catalyzed by oxobutylideneaminatocobalt(II) complexes, was investigated by Ikeno et al. (2002), revealing potential applications in asymmetric synthesis involving cyclopropyl and cyclobutyl compounds (Ikeno, Sato, Sekino, Nishizuka, & Yamada, 2002).
- Tae et al. (1999) examined the photochemistry of related oxadiazolines, which is relevant to the understanding of the chemical kinetics of compounds like Cyclobutyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (Tae, Zhu, Platz, Pezacki, & Warkentin, 1999).
Biological Applications
- Research by Sañudo et al. (2006) on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which are structurally similar to cyclobutyl compounds, expands our understanding of these compounds in the context of biological applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
- Bisht et al. (2010) synthesized [4-(aryloxy)phenyl]cyclopropyl methanones, closely related to the compound , to evaluate their antitubercular activity, demonstrating the pharmaceutical potential of these compounds (Bisht, Dwivedi, Chaturvedi, Anand, Misra, Sharma, Kumar, Dwivedi, Singh, Sinha, Gupta, Mishra, Dwivedi, & Tripathi, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
cyclobutyl-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-16(13-4-1-5-13)19-8-2-3-11(10-19)9-14-17-15(18-21-14)12-6-7-12/h11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATCFJUHJYGRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone |
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